molecular formula C25H26FN3O2 B252801 N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-4-methoxybenzamide

N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-4-methoxybenzamide

Numéro de catalogue B252801
Poids moléculaire: 419.5 g/mol
Clé InChI: MMDMSWDEFXCNTL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-4-methoxybenzamide, commonly known as F 18 FP-TZTP, is a radiopharmaceutical compound used in positron emission tomography (PET) imaging. This compound is synthesized in the laboratory using a specific method and has various scientific research applications.

Mécanisme D'action

The sigma-1 receptor is a transmembrane protein that is involved in various cellular functions, including cell survival, proliferation, and differentiation. F 18 FP-TZTP binds to the sigma-1 receptor with high affinity and specificity. The binding of F 18 FP-TZTP to the sigma-1 receptor leads to the activation of various signaling pathways that regulate cell proliferation, survival, and differentiation. The mechanism of action of F 18 FP-TZTP is still under investigation, and further research is needed to fully understand its biological effects.
Biochemical and Physiological Effects:
F 18 FP-TZTP has been shown to have various biochemical and physiological effects in preclinical studies. It has been reported to inhibit the growth and proliferation of cancer cells and induce apoptosis (programmed cell death). F 18 FP-TZTP has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurological disorders. However, the exact biochemical and physiological effects of F 18 FP-TZTP in humans are still under investigation.

Avantages Et Limitations Des Expériences En Laboratoire

F 18 FP-TZTP has several advantages for lab experiments. It has high affinity and specificity for the sigma-1 receptor, which makes it an ideal radiopharmaceutical compound for N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-4-methoxybenzamide imaging. F 18 FP-TZTP has a short half-life of approximately 110 minutes, which allows for multiple scans in a single day. However, F 18 FP-TZTP has some limitations for lab experiments. The synthesis process is complex and requires specialized equipment and expertise. The production of F 18 FP-TZTP also requires a cyclotron, which is not widely available in all research facilities.

Orientations Futures

F 18 FP-TZTP has several potential future directions for scientific research. It can be used to investigate the role of the sigma-1 receptor in various diseases, including cancer and neurological disorders. F 18 FP-TZTP can also be used to monitor the effectiveness of sigma-1 receptor-targeted therapies in preclinical and clinical trials. Further research is needed to fully understand the mechanism of action and biological effects of F 18 FP-TZTP and to optimize its synthesis and production for widespread use in scientific research.
Conclusion:
F 18 FP-TZTP is a radiopharmaceutical compound used in N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-4-methoxybenzamide imaging for the detection and diagnosis of various diseases, including cancer and neurological disorders. The synthesis of F 18 FP-TZTP involves a complex process that requires specialized equipment and expertise. F 18 FP-TZTP has high affinity and specificity for the sigma-1 receptor and has various biochemical and physiological effects in preclinical studies. Further research is needed to fully understand the mechanism of action and biological effects of F 18 FP-TZTP and to optimize its synthesis and production for widespread use in scientific research.

Méthodes De Synthèse

The synthesis of F 18 FP-TZTP involves the reaction of 4-methoxybenzoic acid with 4-nitrophenyl piperazine and 2-fluorobenzyl bromide. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to obtain the final product. The synthesis process involves several steps and requires high precision and expertise in organic chemistry.

Applications De Recherche Scientifique

F 18 FP-TZTP is primarily used in N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-4-methoxybenzamide imaging to detect and diagnose various diseases, including cancer and neurological disorders. N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-4-methoxybenzamide imaging is a non-invasive imaging technique that uses radioactive tracers to visualize the metabolic processes in the body. F 18 FP-TZTP is a radiopharmaceutical compound that binds to the sigma-1 receptor, which is overexpressed in various cancer cells and is involved in the regulation of neurological functions. N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-4-methoxybenzamide imaging using F 18 FP-TZTP can help in the early detection and diagnosis of cancer and neurological disorders.

Propriétés

Nom du produit

N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-4-methoxybenzamide

Formule moléculaire

C25H26FN3O2

Poids moléculaire

419.5 g/mol

Nom IUPAC

N-[4-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]phenyl]-4-methoxybenzamide

InChI

InChI=1S/C25H26FN3O2/c1-31-23-12-6-19(7-13-23)25(30)27-21-8-10-22(11-9-21)29-16-14-28(15-17-29)18-20-4-2-3-5-24(20)26/h2-13H,14-18H2,1H3,(H,27,30)

Clé InChI

MMDMSWDEFXCNTL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4F

SMILES canonique

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.